HIV-1 inhibitor-45
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
HIV-1 inhibitor-45 is a novel compound designed to inhibit the activity of HIV-1 integrase, an enzyme crucial for the replication of the human immunodeficiency virus type 1 (HIV-1). This enzyme facilitates the integration of viral DNA into the host genome, a critical step in the viral life cycle. By targeting HIV-1 integrase, this compound aims to prevent the replication and spread of the virus, offering a potential therapeutic option for individuals living with HIV/AIDS .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of HIV-1 inhibitor-45 typically involves multiple steps, starting with commercially available precursors. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the formation of the core structure through a series of condensation reactions.
Functional Group Modifications:
Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized using spectroscopic methods like NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This typically includes optimizing reaction conditions to improve yield and reduce costs. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
HIV-1 inhibitor-45 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the molecule.
Substitution: Substitution reactions are employed to introduce or replace functional groups, enhancing the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to ensure optimal yields .
Major Products Formed
The major products formed from these reactions include various derivatives of this compound with modified functional groups. These derivatives are often tested for their efficacy and selectivity in inhibiting HIV-1 integrase .
Scientific Research Applications
HIV-1 inhibitor-45 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a model system for studying the inhibition of integrase enzymes and developing new synthetic methodologies.
Biology: Researchers use this compound to investigate the molecular mechanisms of HIV-1 replication and integration.
Medicine: The compound is being explored as a potential therapeutic agent for treating HIV/AIDS, with studies focusing on its efficacy, safety, and pharmacokinetics.
Industry: This compound serves as a lead compound for the development of new antiviral drugs and formulations
Mechanism of Action
HIV-1 inhibitor-45 exerts its effects by binding to the active site of HIV-1 integrase, thereby blocking the enzyme’s ability to catalyze the integration of viral DNA into the host genome. This inhibition prevents the formation of the preintegration complex and subsequent viral replication. The compound specifically targets the integrase enzyme, minimizing off-target effects and enhancing its therapeutic potential .
Comparison with Similar Compounds
Similar Compounds
HIV-1 inhibitor-45 can be compared with other integrase inhibitors such as:
Uniqueness
This compound stands out due to its novel chemical scaffold and unique binding mechanism. Unlike other integrase inhibitors, it exhibits a higher selectivity index and potency against both wild-type and mutant strains of HIV-1. This makes it a promising candidate for further development and clinical trials .
Properties
Molecular Formula |
C23H24N4O8S |
---|---|
Molecular Weight |
516.5 g/mol |
IUPAC Name |
4-(4-aminophenyl)sulfonyl-N-(furan-2-ylmethyl)-1-(3,4,5-trihydroxybenzoyl)piperazine-2-carboxamide |
InChI |
InChI=1S/C23H24N4O8S/c24-15-3-5-17(6-4-15)36(33,34)26-7-8-27(23(32)14-10-19(28)21(30)20(29)11-14)18(13-26)22(31)25-12-16-2-1-9-35-16/h1-6,9-11,18,28-30H,7-8,12-13,24H2,(H,25,31) |
InChI Key |
RBSXWZYRKATMTP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(CN1S(=O)(=O)C2=CC=C(C=C2)N)C(=O)NCC3=CC=CO3)C(=O)C4=CC(=C(C(=C4)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.